molecular formula C15H11N3O3 B14634605 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- CAS No. 56812-78-3

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-

Katalognummer: B14634605
CAS-Nummer: 56812-78-3
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: IWYZMCXTZADIPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- is a complex organic compound that features a pyridinecarboxamide group linked to an isoindole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- typically involves the reaction of pyridinecarboxamide with a suitable isoindole derivative under controlled conditions. One common method involves the use of phthalimide as a starting material, which undergoes a series of reactions including alkylation and subsequent cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

56812-78-3

Molekularformel

C15H11N3O3

Molekulargewicht

281.27 g/mol

IUPAC-Name

N-[(1,3-dioxoisoindol-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-13(10-4-3-7-16-8-10)17-9-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-8H,9H2,(H,17,19)

InChI-Schlüssel

IWYZMCXTZADIPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.